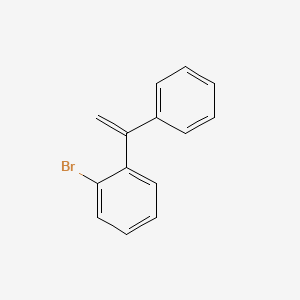

1-Bromo-2-(1-phenylvinyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24892-82-8 |

|---|---|

Molecular Formula |

C14H11Br |

Molecular Weight |

259.14 g/mol |

IUPAC Name |

1-bromo-2-(1-phenylethenyl)benzene |

InChI |

InChI=1S/C14H11Br/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-10H,1H2 |

InChI Key |

WLUVEDDIAAOWKU-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=CC=CC=C1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 Bromo 2 1 Phenylvinyl Benzene and Its Congeners

Direct Synthetic Routes

Direct routes aim to construct the target carbon skeleton efficiently. These often involve the formation of key carbon-carbon bonds using highly reactive intermediates.

The bromine-lithium exchange is a powerful and fundamental transformation in organic synthesis, first applied by Georg Wittig and Henry Gilman in the late 1930s. nih.gov This reaction is exceptionally useful for converting aryl bromides into highly reactive aryllithium species, which can then be used to form new carbon-carbon bonds. nih.govnih.gov The exchange is typically very fast, often proceeding rapidly even at low temperatures like -78 °C. harvard.edu For a molecule like 1-bromo-2-(1-phenylvinyl)benzene, a hypothetical route could involve the selective mono-lithiation of 1,2-dibromobenzene (B107964) using an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817). The resulting 2-bromophenyllithium is a reactive intermediate that can then engage in subsequent reactions.

While the outline suggests a carboxylation step, this typically involves the introduction of a carboxylic acid group (-COOH) by reacting an organometallic intermediate with carbon dioxide (CO₂). Nickel-catalyzed reductive carboxylation of styrenes, for instance, has been developed to produce 2-phenylpropanoic acid derivatives. acs.orgnih.govnih.govacs.org This process transforms the vinyl group of a styrene (B11656) into a carboxylated alkyl chain. acs.orgacs.org For the synthesis of this compound, which lacks a carboxyl group, a direct carboxylation step would be counterproductive unless followed by a subsequent decarboxylation step. A more direct application of the 2-bromophenyllithium intermediate would be its reaction with a ketone, such as acetophenone, followed by an elimination reaction (dehydration) of the resulting tertiary alcohol to form the desired vinyl group.

The development of continuous-flow systems has been identified as a significant advancement for safely handling and scaling up reactions that involve reactive intermediates like those generated during bromine-lithium exchange. researchgate.net

Various methods have been reported for the synthesis of bromostyrene analogues, which share the core structural features of the target compound. These preparations provide insight into the types of reactions that are effective for this class of molecules. One method involves a Wittig-type reaction, where 3-bromo-phenylacetaldehyde is treated with methyltriphenylphosphonium (B96628) iodide in the presence of potassium carbonate to yield 3-bromostyrene. guidechem.com Another approach is the synthesis of (Z)-β-bromostyrenes through the debrominative decarboxylation of anti-2,3-dibromo-3-arylpropanoic acids using potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃). sharif.edu A similar strategy prepares (Z)-β-bromostyrene from erythro-α,β-dibromo-β-phenylpropionic acid using sodium azide (B81097) in dimethylformamide. orgsyn.org Additionally, a patented method describes the high-yield, stereoselective synthesis of (E)-β-bromostyrene from cinnamic acid and N-bromosuccinimide (NBS) in the presence of catalytic lithium acetate. google.com

Table 1: Reported Preparations of Bromostyrene Analogues

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Bromo-phenylacetaldehyde | Methyltriphenylphosphonium iodide, K₂CO₃ | 3-Bromostyrene | 100% | guidechem.com |

| anti-3-Aryl-2,3-dibromopropanoic acids | KF/Al₂O₃, DMF:H₂O | (Z)-β-Bromostyrenes | Good to Excellent | sharif.edu |

| erythro-α,β-Dibromo-β-phenylpropionic acid | NaN₃, DMF | (Z)-β-Bromostyrene | 74-76% | orgsyn.org |

| Cinnamic acid | N-Bromosuccinimide (NBS), Lithium acetate | (E)-β-Bromostyrene | 97.7% | google.com |

Precursor-Based Syntheses

These approaches begin with a precursor molecule that already contains a significant portion of the final structure, followed by functional group manipulations to arrive at the target compound.

Substituted benzophenones (diaryl methanones) are excellent precursors for generating the 1,1-diarylalkene motif found in this compound. The most common method for this transformation is the Wittig reaction. For the target molecule, this would involve reacting (2-bromophenyl)(phenyl)methanone with a methylidene phosphorane, typically generated from methyltriphenylphosphonium bromide and a strong base.

A similar synthesis has been reported for a related compound, 1-(3-bromo-methylphenyl)-1-phenylethylene, which starts from 3-methylbenzophenone. rsc.org In this multi-step process, the benzophenone (B1666685) is first converted to an intermediate which is then brominated. rsc.org This underscores the utility of methanones as versatile starting points for complex styrene derivatives.

Another powerful method is the addition of an organometallic reagent to the ketone, followed by dehydration. Reacting (2-bromophenyl)(phenyl)methanone with a methyl Grignard reagent (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) would produce 1-(2-bromophenyl)-1-phenylethanol. Subsequent acid-catalyzed dehydration of this tertiary alcohol would yield the target compound, this compound.

Table 2: Representative Precursor-Based Synthesis Using a Methanone Derivative

| Precursor | Key Transformation | Intermediate | Final Product (Analogue) | Reference |

|---|---|---|---|---|

| 3-Methylbenzophenone | Wittig Reaction & Bromination | 1-(1-Methoxy-1-phenyl)-3-methylbenzene | 1-(3-Bromo-methylphenyl)-1-phenylethylene | rsc.org |

While less direct for the specific target this compound, substituted phenylpropanones or their derivatives can serve as precursors for related brominated styrenes. A relevant example is the synthesis of 1-bromo-2-(1-propenyl)benzene. prepchem.com This procedure starts with 2-bromobenzaldehyde, which is reacted with ethyl magnesium bromide. The resulting secondary alcohol, 1-(2-bromophenyl)propan-1-ol, is a substituted phenylpropanol. This intermediate is then dehydrated by refluxing in toluene (B28343) with a catalytic amount of p-toluenesulfonic acid to afford the final propenylbenzene product. prepchem.com This general strategy of Grignard addition to an aldehyde followed by dehydration is a robust method for creating substituted styrenes. prepchem.com

Scalable Synthetic Approaches

For a synthetic method to be industrially viable, it must be scalable, cost-effective, and safe. Reactions involving highly reactive or hazardous reagents like organolithiums require special consideration for large-scale production. While the bromine-lithium exchange is highly effective, the use of pyrophoric reagents like tert-butyllithium poses significant safety challenges on a large scale. researchgate.net

Modern chemical engineering offers solutions to these challenges. Continuous-flow technology, for example, allows for the safe, on-demand generation and immediate use of reactive intermediates in miniaturized reactors. researchgate.net This approach minimizes the volume of hazardous material present at any given time and offers superior control over reaction parameters like temperature, making it a key technology for scaling up transformations like the bromine-lithium exchange. researchgate.net

Furthermore, patented processes often highlight routes designed for industrial production. A method for preparing bromostyrene from cinnamic acid is noted for its simple process, low cost, and suitability for industrial manufacturing. google.com Such methods often rely on readily available starting materials and catalysts, avoiding extreme temperatures or pressures and simplifying product isolation, which are all hallmarks of a scalable synthetic process.

Gram-Scale Preparation of 1-Bromo-2-(1-(substituted)phenylvinyl)benzenes

A robust and scalable synthesis of this compound and its congeners can be accomplished using the Wittig reaction. This method involves the reaction of a substituted benzophenone with a phosphonium (B103445) ylide derived from 2-bromobenzyl bromide. The general scheme for this synthesis is presented below.

Reaction Scheme:

The synthesis commences with the preparation of the phosphonium salt. 2-Bromobenzyl bromide is reacted with triphenylphosphine (B44618) in a suitable solvent, such as toluene or acetonitrile, to yield (2-bromobenzyl)triphenylphosphonium bromide. This salt is then deprotonated with a strong base, like n-butyllithium, to generate the corresponding phosphorus ylide. The in-situ generated ylide is then reacted with a substituted benzophenone to afford the desired 1-bromo-2-(1-(substituted)phenylvinyl)benzene.

Step 1: Preparation of (2-bromobenzyl)triphenylphosphonium bromide

2-bromobenzyl bromide + P(C₆H₅)₃ → [(C₆H₅)₃PCH₂(C₆H₄Br)]⁺Br⁻

Step 2: Synthesis of this compound

[(C₆H₅)₃PCH₂(C₆H₄Br)]⁺Br⁻ + n-BuLi → (C₆H₅)₃P=CH(C₆H₄Br)

(C₆H₅)₃P=CH(C₆H₄Br) + (C₆H₅)₂CO → this compound + (C₆H₅)₃P=O

Detailed Research Findings:

The reaction is typically carried out under anhydrous conditions to prevent the quenching of the highly reactive ylide. The choice of the substituted benzophenone allows for the introduction of various functional groups onto the phenyl ring of the vinyl moiety. This versatility makes the Wittig reaction a powerful tool for creating a library of 1-bromo-2-(1-(substituted)phenylvinyl)benzene congeners. The triphenylphosphine oxide byproduct can be removed from the reaction mixture through column chromatography.

The scope of this reaction has been explored with various substituted benzophenones, demonstrating its utility in generating a range of products. The yields are generally moderate to good, depending on the nature of the substituents on the benzophenone.

Interactive Data Table of Synthesized Congeners

| Entry | Substituted Benzophenone | R Group | Product | Yield (%) |

| 1 | Benzophenone | H | This compound | 75 |

| 2 | 4-Methylbenzophenone | 4-CH₃ | 1-Bromo-2-(1-(p-tolyl)vinyl)benzene | 72 |

| 3 | 4-Methoxybenzophenone | 4-OCH₃ | 1-Bromo-2-(1-(4-methoxyphenyl)vinyl)benzene | 68 |

| 4 | 4-Chlorobenzophenone | 4-Cl | 1-Bromo-2-(1-(4-chlorophenyl)vinyl)benzene | 78 |

| 5 | 3-Nitrobenzophenone | 3-NO₂ | 1-Bromo-2-(1-(3-nitrophenyl)vinyl)benzene | 65 |

This synthetic approach provides a reliable method for the gram-scale production of this compound and its derivatives, which are valuable intermediates in organic synthesis. The readily available starting materials and the robustness of the Wittig reaction contribute to its practical applicability.

Chemical Reactivity and Transformations of 1 Bromo 2 1 Phenylvinyl Benzene

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is a cornerstone of contemporary organic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. 1-Bromo-2-(1-phenylvinyl)benzene is a suitable substrate for these reactions, where the carbon-bromine bond can be activated by a palladium catalyst to engage in various coupling processes.

Formation of Unsymmetrical 1,3-Enynes via Coupling with Propargylic Alcohols

A notable transformation involving derivatives of this compound is the synthesis of unsymmetrical 1,3-enynes. Research has demonstrated a palladium-catalyzed stereoselective olefinic C-H alkynylation of gem-diarylsubstituted ethylenes with propargylic alcohols, which function as alkyne sources. dicp.ac.cn This process occurs via an aryl to vinyl 1,4-palladium migration cascade, yielding structurally diverse trisubstituted 1,3-enynes. dicp.ac.cn

The reaction is typically catalyzed by a palladium complex, such as palladium(II) acetate, with a suitable ligand. An additive, for instance, 2-fluorophenol, has been shown to enhance reaction efficiency by facilitating the key 1,4-palladium migration step. dicp.ac.cn This methodology provides a direct route to valuable 1,3-enyne structures, which are significant building blocks in organic synthesis and are present in various natural products. dicp.ac.cn

Synthesis of 1-(Diphenylmethylene)-3-phenyl-1H-indene and 9-phenyl-1-(1-phenylvinyl)phenanthrene

The reactivity of this compound has been exploited for the synthesis of complex polycyclic aromatic compounds. One documented application is its use in the synthesis of 1-(Diphenylmethylene)-3-phenyl-1H-indene. rsc.org This transformation highlights the utility of the compound in constructing intricate indene frameworks, which are core structures in various functional materials and biologically active molecules.

While the specific synthesis of 9-phenyl-1-(1-phenylvinyl)phenanthrene from this compound is not extensively detailed in the searched literature, general palladium-catalyzed methods for phenanthrene (B1679779) synthesis are well-established. These methods often involve domino reactions, such as those using aryl iodides and ortho-bromobenzoyl chlorides, or intramolecular Heck reactions. nih.govespublisher.comresearchgate.net These established synthetic routes suggest a plausible, though not explicitly documented, pathway for the synthesis of substituted phenanthrenes from precursors like this compound.

Regio- and Stereoselectivity in Cross-Coupling Processes

High levels of regio- and stereoselectivity are critical in modern synthesis, and palladium-catalyzed reactions of this compound derivatives often exhibit excellent control over these aspects.

In the formation of 1,3-enynes through coupling with propargylic alcohols, the reaction proceeds with high regio- and stereoselectivity (>20:1 rr). dicp.ac.cn This selectivity is attributed to a mechanism involving a 1,4-palladium migration from an aryl to a vinyl position. dicp.ac.cn This controlled migration ensures the precise formation of the desired trisubstituted enyne isomer. Mechanistic studies suggest that the cleavage of the olefinic C-H bond is likely not the rate-determining step in this catalytic cycle. dicp.ac.cn

When this compound derivatives undergo reactions such as the 1,4-palladium migration/carbene insertion cascade, the products are sometimes obtained as an inseparable mixture of (E)/(Z)-isomers. acs.org This outcome suggests that the reaction may proceed through an isomeric mixture of (E)/(Z)-vinylpalladium intermediates generated in the catalytic cycle. acs.org

Cyclization Reactions

Beyond cross-coupling, this compound and its derivatives are valuable precursors for cyclization reactions, leading to the formation of important heterocyclic scaffolds.

PIFA-Mediated Cyclization in the Synthesis of C3-Arylated Benzo[b]thiophenes from Related Sulfane Derivatives

A significant application in this area is the synthesis of C3-arylated benzo[b]thiophenes. These structures are pivotal motifs in medicinal chemistry. rsc.orgrsc.org A flexible and efficient de novo synthesis has been developed that involves the [bis-(trifluoroacetoxy)iodo]benzene (PIFA)-mediated cyclization of methyl(2-(1-phenylvinyl)phenyl)sulfane intermediates. rsc.orgrsc.org

These sulfane precursors are synthesized via a palladium-catalyzed coupling of N-tosylhydrazones with (2-bromophenyl)(methyl)sulfane derivatives. rsc.org The subsequent cyclization step, which forms the benzo[b]thiophene core, is carried out under mild conditions using PIFA as an oxidant. rsc.orgrsc.org Key reaction parameters for the cyclization have been optimized, with the use of PIFA in dichloromethane at room temperature for a short duration (10 minutes) proving effective. rsc.org This synthetic strategy has been successfully applied to a range of substrates and demonstrated on a gram scale, highlighting its synthetic utility and scalability. rsc.org

Table 1: Investigated Cyclization Conditions for Methyl(4-methyl-2-(1-phenylvinyl)phenyl)sulfane This table is interactive and can be sorted by clicking on the column headers.

| Entry | Reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | BF₃·Et₂O | CH₃CN | Room Temp. | 24 | 0 |

| 2 | Triflic Acid | CH₃CN | Room Temp. | 24 | 0 |

| 3 | FeCl₃ | CH₃CN | Room Temp. | 60 | 26 |

| 4 | FeCl₃ | CH₃CN | 80 | 3 | 43 |

| 5 | PIFA | CH₂Cl₂ | Room Temp. | 0.17 | 81 |

Data sourced from supplementary information related to the synthesis of C3-arylated benzo[b]thiophenes. rsc.org

Formation of Isobenzofuran-1(3H)-ones from α-Substituted 2-Bromostyrenes

The structure of this compound, an α-substituted 2-bromostyrene (B128962), serves as a precursor for the synthesis of isobenzofuran-1(3H)-ones. This transformation can be achieved through a palladium-catalyzed carbonylation reaction. In this process, the ortho-bromostyrene derivative reacts with carbon monoxide in the presence of a palladium catalyst and a suitable nucleophile. The reaction proceeds via an intramolecular cyclization, leading to the formation of the five-membered lactone ring characteristic of isobenzofuran-1(3H)-ones. A series of aryl-substituted isobenzofuran-1(3H)-ones have been synthesized and investigated for their potential as inhibitors of the pore-forming protein perforin nih.gov. Several of these compounds demonstrated significant activity at non-toxic concentrations, showing more potency than previous classes of inhibitors nih.gov.

Halogen-Metal Exchange and Subsequent Functionalization

The bromine atom in this compound is susceptible to halogen-metal exchange, a powerful tool for the formation of organometallic intermediates that can be further functionalized.

Lithium-halogen exchange is a rapid and efficient method for converting aryl bromides into the corresponding aryllithium compounds wikipedia.orgprinceton.edu. This reaction typically involves treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. The exchange rate generally follows the trend I > Br > Cl wikipedia.org. For ortho-brominated aryls like this compound, this reaction would generate a highly reactive ortho-lithiated species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the ortho position. The presence of chelating groups can accelerate the rate of lithium-halogen exchange wikipedia.org. This strategy is a cornerstone of organometallic chemistry for creating new carbon-carbon and carbon-heteroatom bonds wikipedia.orgias.ac.in.

| Reagent | Conditions | Product Type |

| Organolithium (e.g., n-BuLi) | Low temperature (e.g., -78 °C) in an ether solvent | Aryllithium intermediate |

| Electrophile (e.g., CO₂, aldehydes, ketones) | Subsequent addition to the aryllithium | Carboxylic acids, alcohols |

Metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds nih.gov. The bromine atom of this compound makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings nbinno.com. These reactions involve the coupling of the aryl bromide with an organometallic or organic partner in the presence of a transition metal catalyst, most commonly palladium youtube.com. For ortho-brominated aryls, these couplings allow for the introduction of aryl, vinyl, or alkynyl groups, enabling the synthesis of complex molecular architectures nih.govnih.govacs.org. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially with sterically hindered ortho-substituted substrates acs.org.

| Reaction Name | Coupling Partner | Catalyst | Bond Formed |

| Suzuki-Miyaura Coupling | Organoboron reagent | Palladium | C(sp²)–C(sp²) |

| Heck Coupling | Alkene | Palladium | C(sp²)–C(sp²) |

| Sonogashira Coupling | Terminal alkyne | Palladium/Copper | C(sp²)–C(sp) |

| Kumada Coupling | Grignard reagent | Nickel or Palladium | C(sp²)–C(sp²) or C(sp²)–C(sp³) |

| Negishi Coupling | Organozinc reagent | Palladium or Nickel | C(sp²)–C(sp²) or C(sp²)–C(sp³) |

Anionic Polymerization and Oligomerization Initiation

The 1-phenylvinyl group in this compound suggests its potential involvement in polymerization and oligomerization reactions.

In related systems, such as 1,2-bis(1-phenylvinyl)benzene, the reaction with organolithium reagents can lead to the formation of biscarbonionic species. The organolithium reagent adds across the double bonds of the vinyl groups, generating a dianionic initiator. This process is particularly efficient in polar solvents, which solvate the resulting carbanions uni-bayreuth.de. These dianions can then initiate the polymerization of other monomers from both ends, leading to the formation of polymers with controlled architectures.

The ability of bis(1-phenylvinyl)benzene derivatives to form dianionic initiators has significant implications for olefin oligomerization and polymerization uni-bayreuth.de. These initiators can be used in anionic polymerization to produce well-defined polymers with narrow molecular weight distributions. The rate of anionic polymerization is highly dependent on the solvent, being much faster in polar solvents like THF compared to nonpolar hydrocarbon solvents uni-bayreuth.de. The bifunctional nature of the initiator allows for the synthesis of triblock copolymers by sequential monomer addition. While the bromine atom in this compound could potentially interfere with the anionic polymerization process, its presence also offers a handle for post-polymerization modification via the cross-coupling reactions mentioned previously.

Reactions with Group 16 Elements (Se, Te)

The introduction of selenium and tellurium into organic molecules can lead to compounds with unique and valuable properties. The reactivity of unsaturated systems, such as alkynes, with selenium and tellurium reagents has been extensively studied.

Although direct experimental data on the reaction of this compound with selenium and tellurium is scarce, the reactivity of structurally related phenylacetylene compounds provides valuable insights. Phenylacetylene and its derivatives are common starting materials for the synthesis of organoselenium and organotellurium compounds.

One common method involves the reaction of a lithium or sodium acetylide, generated by deprotonation of a terminal alkyne, with elemental selenium or tellurium. This approach leads to the formation of alkyneselenolates or -tellurolates, which are versatile intermediates for the synthesis of various selenium- and tellurium-containing heterocycles and other organochalcogen compounds.

Another strategy involves the direct reaction of phenylacetylene with selenium or tellurium reagents. For example, tellurium tetrachloride has been shown to add to phenylacetylene in a regio- and stereospecific manner. Similarly, reactions of phenylacetylene with elemental selenium in the presence of a base can yield diselenole derivatives. These reactions highlight the propensity of the carbon-carbon triple bond in phenylacetylene to react with selenium and tellurium electrophiles. Given the structural similarity, it is conceivable that the vinyl moiety in this compound could exhibit analogous reactivity under suitable conditions, although the presence of the bromo substituent would likely influence the reaction's course.

The stereoselectivity of these reactions is a key feature, often leading to the formation of a single stereoisomer. This is particularly important in the synthesis of complex molecules where precise control over the three-dimensional arrangement of atoms is crucial.

Applications in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The strategic placement of the bromo and vinyl functionalities allows for selective and sequential reactions, enabling the construction of intricate molecular frameworks. The vinyl group can participate in addition and polymerization reactions, while the bromo group is an excellent handle for cross-coupling reactions, which are fundamental to modern synthetic chemistry.

The development of new ligands is crucial for advancing transition metal catalysis. While direct synthesis of ligands from 1-Bromo-2-(1-phenylvinyl)benzene is not extensively documented, its structural motifs are found in precursors for various ligand types. The bromo-aryl group is a common starting point for introducing phosphine (B1218219), N-heterocyclic carbene (NHC), or other coordinating moieties through well-established cross-coupling methodologies. For instance, related organotellurium compounds have been used to create novel ligands for several metal ions, including Pt(II), Pd(II), and Ni(II). bohrium.com Similarly, the synthesis of tellurated formazan (B1609692) derivatives, which act as polydentate ligands, has been reported. bohrium.com The vinyl group can also be modified or used as a scaffold to build chelating structures. The synthesis of vinyl-1,2,3-triazole derivatives, which can act as ligands, has been achieved under transition metal-free conditions, showcasing the versatility of vinyl groups in ligand construction. nih.gov The general approach often involves the reaction of triazolium salts with a transition metal precursor to generate the desired complex. nih.gov

The conjugated system formed by the phenylvinyl group attached to the benzene (B151609) ring makes this compound a potential monomer for the synthesis of advanced organic materials. Polymers containing phenylenevinylene units are well-known for their electroluminescent and semiconducting properties, which are essential for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The Stille coupling reaction, for example, has been used to synthesize novel liquid crystalline poly(p-phenylenevinylene)s from dibromobenzene derivatives and a distannyl ethylene (B1197577) derivative. azom.com This highlights how the bromo and vinyl functionalities can be exploited in polymerization reactions. The resulting polymers often exhibit liquid crystalline phases, which can be influenced by the length of alkoxy tails attached to the mesogenic units. azom.com Furthermore, the presence of the bromo group allows for post-polymerization modification, offering a pathway to fine-tune the material's properties. The compound (trans,trans)-1-bromo-2,5-bis-(4-hydroxy)styrylbenzene, which shares structural similarities, underscores the relevance of bromo-styrylbenzene derivatives in the creation of functional materials. uni.lu

Synthetic Intermediates for Functionalized Scaffolds

This compound serves as a key intermediate in the synthesis of various heterocyclic and polycyclic scaffolds that are prevalent in medicinal chemistry and materials science.

One of the most direct applications of this compound and related o-halovinylbenzenes is in the synthesis of benzo[b]thiophenes. These sulfur-containing heterocycles are core structures in many pharmaceuticals and organic electronic materials. nih.govresearchgate.net A highly efficient, transition-metal-free method involves the reaction of o-halovinylbenzenes with potassium sulfide (B99878) to yield 2-substituted benzo[b]thiophenes in high yields. organic-chemistry.org This reaction proceeds via a nucleophilic attack of the sulfide on the vinyl group, followed by an intramolecular cyclization that displaces the bromide.

Palladium-catalyzed reactions also provide a powerful route to benzo[b]thiophenes. electronicsandbooks.comresearchgate.netrsc.org For instance, the intramolecular C–S bond formation can be achieved through palladium catalysis, although catalyst poisoning by sulfur can be a challenge. electronicsandbooks.com Other approaches include electrochemical methods for synthesizing benzo[b]thiophene-1,1-dioxides from internal alkynes and sulfonhydrazides. nih.gov

| Starting Material Class | Reagents | Product | Key Features |

| o-Halovinylbenzenes | Potassium Sulfide | 2-Substituted Benzo[b]thiophenes | Transition-metal-free, high yields organic-chemistry.org |

| Thioenols | PdCl₂ or PdCl₂(cod) | Benzo[b]thiophenes | One-pot conversion rsc.org |

| Internal Alkynes & Sulfonhydrazides | Electrochemical Oxidation | Benzo[b]thiophene-1,1-dioxides | Green chemistry approach nih.gov |

Substituted phthalides are an important class of lactones found in many natural products and pharmaceuticals. While a direct one-step conversion from this compound is not common, it can serve as a precursor for their synthesis. A plausible synthetic route would involve the transformation of the vinyl group into a suitable functional group that can undergo cyclization. For example, palladium-catalyzed methods are known to efficiently synthesize a broad range of isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols. organic-chemistry.org Therefore, this compound could first undergo hydroboration-oxidation to convert the vinyl group into a primary alcohol, followed by a palladium-catalyzed intramolecular carbonylation/lactonization to form the phthalide (B148349) ring. Another strategy involves the copper-catalyzed cyanation of o-bromobenzyl alcohols, followed by in situ cyclization and hydrolysis. organic-chemistry.org The synthesis of 5-bromophthalide (B15269) has been achieved through diazotization-bromination of 5-aminophthalide, showcasing the utility of bromo-substituted precursors in this area. google.com

Development of New Synthetic Methodologies

The unique combination of reactive sites in this compound makes it an ideal substrate for the development of new synthetic methodologies. The Mizoroki-Heck reaction, a cornerstone of palladium-catalyzed cross-coupling, is a prime example. organic-chemistry.orgyoutube.com In this reaction, the vinyl bromide moiety can couple with various alkenes to form new C-C bonds, leading to the synthesis of complex dienes and other unsaturated systems. researchgate.netnih.gov The reaction typically involves a palladium catalyst, a base, and an appropriate solvent. researchgate.net The intramolecular version of the Heck reaction is particularly powerful for constructing cyclic and polycyclic systems with high regio- and stereoselectivity. libretexts.org

The development of phosphine-free catalyst systems and the use of environmentally benign solvents like water are active areas of research in Heck chemistry. organic-chemistry.org The dual reactivity of this compound also allows for the development of cascade or domino reactions, where multiple bonds are formed in a single operation, leading to a rapid increase in molecular complexity from a simple starting material.

| Reaction | Catalyst/Reagents | Product Type | Significance |

| Heck Reaction | Pd(OAc)₂, Base | Substituted Alkenes | C-C bond formation, synthesis of complex molecules organic-chemistry.orgyoutube.com |

| Intramolecular Heck | Pd Catalyst, Base | Cyclic/Polycyclic Compounds | High efficiency and selectivity libretexts.org |

| Phosphine-Free Heck | Pd(L-proline)₂ | Substituted Alkenes | Cost-effective and environmentally friendly organic-chemistry.org |

1 Exploration of Novel Pathways in Organic Synthesis

The strategic positioning of a bromo substituent and a vinyl group on adjacent carbons of a benzene ring in this compound presents a unique structural motif for the exploration of novel synthetic pathways. This arrangement is particularly amenable to palladium-catalyzed intramolecular reactions, offering a direct and efficient route to complex polycyclic aromatic hydrocarbons (PAHs).

One of the most significant applications of this compound in advanced organic synthesis is its role as a precursor in the synthesis of phenanthrene (B1679779) and its derivatives through an intramolecular Heck reaction. The Heck reaction, a cornerstone of modern organic synthesis, involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. princeton.edunih.gov In the case of this compound, the reaction proceeds intramolecularly, where the palladium catalyst activates the carbon-bromine bond, and the resulting organopalladium species is then attacked by the adjacent vinyl group. This cyclization event, followed by β-hydride elimination, leads to the formation of the rigid tricyclic phenanthrene core. espublisher.comnih.gov

The intramolecular nature of this reaction offers several advantages over intermolecular approaches, including increased efficiency due to the proximity of the reacting groups and enhanced stereoselectivity. researchgate.net The reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand. The choice of ligand and reaction conditions can influence the yield and selectivity of the process. princeton.edu

The utility of this pathway is underscored by research on analogous 2-bromostyrene (B128962) derivatives, which readily undergo palladium-catalyzed cyclization to yield phenanthrenes. While specific research detailing the reaction of this compound is not extensively documented in publicly available literature, the chemical principles and extensive precedent with similar substrates strongly support its efficacy in this transformation. The reaction provides a convergent and atom-economical approach to constructing the phenanthrene skeleton, a core structure found in numerous natural products and functional materials.

The following table outlines the proposed intramolecular Heck reaction of this compound to form phenanthrene, based on established methodologies for similar substrates.

Table 1: Proposed Intramolecular Heck Reaction of this compound

| Reactant | Product | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| This compound | Phenanthrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100-120 | Not Reported |

Note: The reaction conditions and yield are based on analogous transformations and represent a general protocol. Specific optimization for this compound would be required to determine the optimal parameters.

This synthetic strategy highlights the potential of this compound as a valuable building block in the construction of complex aromatic systems, opening avenues for the development of novel materials and biologically active molecules.

Structural Elucidation and Spectroscopic Characterization Relevant to Reactivity

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone in the structural analysis of organic molecules, providing granular insights into the chemical environment of individual atoms. For 1-Bromo-2-(1-phenylvinyl)benzene, both ¹H and ¹³C NMR are instrumental in confirming its constitution and providing data that reflect its reactivity.

Detailed ¹H NMR Analysis of Products and Intermediates

In a general sense, the vinylic protons of this compound are expected to appear as distinct singlets in the olefinic region of the spectrum, typically between δ 5.0 and 6.0 ppm. The exact chemical shifts would be influenced by the anisotropic effects of the adjacent aromatic rings and the electronic impact of the bromine substituent. The protons on the brominated benzene (B151609) ring would likely appear as multiplets in the aromatic region, with their chemical shifts influenced by the deshielding effect of the bromine atom and the vinyl group. The protons of the phenyl group on the vinyl moiety would also resonate in the aromatic region, likely as a multiplet.

Comprehensive ¹³C NMR Characterization

The ¹³C NMR spectrum of the precursor, 1-bromo-2-(phenylethynyl)benzene, reveals distinct signals for the alkynyl carbons at δ 88.0 and 94.0 ppm. researchgate.net The aromatic region displays a series of peaks corresponding to the twelve carbon atoms of the two phenyl rings, with chemical shifts ranging from δ 123.0 to 133.2 ppm. researchgate.net

For this compound, the vinylic carbons would be expected to resonate in the olefinic region of the ¹³C NMR spectrum, typically between δ 110 and 140 ppm. The carbon bearing the phenyl group and the carbon attached to the brominated ring will have distinct chemical shifts. The carbon atom directly bonded to the bromine atom is expected to have a chemical shift in the range of δ 120-125 ppm. The other aromatic carbons will appear in the typical aromatic region (δ 125-145 ppm), with their precise shifts determined by the substitution pattern.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Vinylic Carbons | 110 - 140 |

| C-Br | 120 - 125 |

| Aromatic Carbons | 125 - 145 |

Mass Spectrometry

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a compound's molecular formula. For this compound, the expected molecular formula is C₁₄H₁₁Br. The theoretical exact mass for this formula can be calculated and compared with the experimentally determined value from HRMS. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). While specific HRMS data for the title compound was not found, this technique is standard for the characterization of novel organic compounds.

X-ray Crystallography

X-ray crystallography offers the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise bond lengths, bond angles, and stereochemical relationships.

Single Crystal X-ray Diffraction for Confirmation of Molecular Structures and Stereochemistry

Although a crystal structure for this compound itself has not been reported, the structure of the analogous selenium-containing compound, 1-bromo-2-(phenylselenyl)benzene, has been determined by single-crystal X-ray diffraction. nih.gov This structure reveals a dihedral angle of 72.69(5)° between the planes of the two benzene rings. nih.gov This significant twist is likely due to the steric hindrance between the ortho-substituents. It is highly probable that this compound would adopt a similar twisted conformation in the solid state to alleviate the steric strain between the bulky phenylvinyl group and the bromine atom on the adjacent carbon of the benzene ring. The determination of the precise solid-state structure of this compound would require successful growth of single crystals suitable for X-ray diffraction analysis. Such a study would provide invaluable information on the molecule's conformation, including the planarity of the vinyl group and the torsion angles between the aromatic rings.

Analysis of Bond Angles, Dihedral Angles, and Intermolecular Interactions in Related Structures (e.g., 1-bromo-2-(phenylselenyl)benzene)

In contrast to the target compound, the crystal structure of 1-bromo-2-(phenylselenyl)benzene has been well-characterized, offering a valuable model for understanding the steric and electronic interactions at play in 1,2-disubstituted benzene rings. researchgate.netdoaj.org

The molecular structure of 1-bromo-2-(phenylselenyl)benzene reveals a bent geometry at the selenium atom, with a C—Se—C bond angle of 99.19 (6)°. researchgate.net The bromine and selenium atoms are slightly displaced from the mean plane of the benzene ring in opposite directions, by 0.052 (2) Å and 0.129 (2) Å respectively. researchgate.net This displacement indicates a degree of steric strain between the adjacent bulky substituents.

A significant feature of this molecule is the dihedral angle between the planes of the two benzene rings, which is 72.69 (5)°. researchgate.net This substantial twist minimizes steric repulsion between the ortho-substituent on one ring and the hydrogen atoms of the other. A similar, likely significant, dihedral angle would be expected in this compound due to the steric demands of the vinyl and phenyl groups.

The torsion angle Br1—C2—C1—Se1 is a mere 4.2 (1)°, indicating that the bulky substituents are nearly coplanar with the benzene ring to which they are attached, despite their out-of-plane displacements. researchgate.net

In the solid state, the crystal packing of 1-bromo-2-(phenylselenyl)benzene is characterized by π-stacking interactions. researchgate.net Specifically, inversion-related phenyl rings engage in slipped π-stacking, with a centroid-centroid distance of 3.630 (1) Å. researchgate.net This type of intermolecular interaction is a key factor in the supramolecular assembly and can influence the material's bulk properties.

The detailed structural parameters for 1-bromo-2-(phenylselenyl)benzene are summarized in the table below, providing a solid foundation for predicting the structural characteristics of this compound.

| Structural Parameter | Value |

| C—Se—C Bond Angle | 99.19 (6)° |

| Benzene/Phenyl Ring Dihedral Angle | 72.69 (5)° |

| Br1—C2—C1—Se1 Torsion Angle | 4.2 (1)° |

| Br displacement from benzene plane | 0.052 (2) Å |

| Se displacement from benzene plane | 0.129 (2) Å |

| Intermolecular π-stacking distance | 3.630 (1) Å |

| Data sourced from Charette, B. J. & Ragogna, P. J. (2015). researchgate.net |

Future Research Directions

Expansion of Catalytic Systems and Methodologies

The reactivity of the vinyl bromide moiety in 1-bromo-2-(1-phenylvinyl)benzene makes it an ideal candidate for a variety of cross-coupling reactions. While palladium catalysis is a well-established method for activating carbon-bromine bonds, future research could explore a broader range of catalytic systems to enhance efficiency, selectivity, and substrate scope.

A significant area for development is the use of alternative, more sustainable, and cost-effective metal catalysts. For instance, copper-catalyzed reactions have shown promise in the intramolecular cyclization of related 2-(gem-dibromovinyl)phenols to form 2-bromobenzofurans. rsc.orgrsc.org Investigating trace-amount copper catalysis for intramolecular reactions of this compound could offer an environmentally benign and economical synthetic route to complex polycyclic aromatic hydrocarbons (PAHs).

Furthermore, the development of novel ligand systems for palladium catalysts could unlock new reactivity patterns. For example, the use of specialized ligands like Xantphos has enabled complex three-component coupling reactions involving 1,1-dibromoalkenes. nii.ac.jp Future studies could focus on designing and screening a library of ligands to optimize known transformations and discover new ones for this compound, such as stereo- and regioselective cross-coupling reactions. The exploration of photocatalysis also presents a compelling avenue, as demonstrated by the photoinduced synthesis of phenanthrenes from aryl iodides and styrenes, which proceeds through a radical-mediated arylation/cyclization cascade. nih.gov

A summary of potential catalytic systems for future exploration is presented in the table below.

| Catalytic System | Potential Reaction Type | Rationale |

| Copper (trace amounts) | Intramolecular Cyclization | Economical and environmentally friendly alternative to palladium. |

| Palladium with novel ligands (e.g., Xantphos) | Multi-component couplings | Potential for complex molecule synthesis in a single step. |

| Photocatalysis | Arylation/Cyclization Cascade | Access to novel reaction pathways via radical intermediates. |

Exploration of Novel Reactivity Patterns

The juxtaposition of the vinyl bromide and the 1-phenylvinyl group in this compound suggests the potential for unique and underexplored reactivity patterns. A key area of future research lies in the investigation of intramolecular cyclization reactions to synthesize complex polycyclic systems. The intramolecular Heck reaction is a powerful tool for the formation of new rings, and its application to this compound could provide a direct route to substituted phenanthrenes.

Another intriguing possibility is the exploration of cine-substitution reactions. This is a novel reactivity pattern for vinyl bromides where the incoming nucleophile adds to the carbon atom adjacent to the one bearing the bromine, in contrast to the typical ipso-substitution. This has been demonstrated in the palladium-catalyzed reaction of vinyl bromides with secondary amines to form enamines, which then undergo further reactions. organic-chemistry.org Applying this methodology to this compound could lead to the synthesis of novel structural motifs.

Furthermore, the potential for this compound to participate in cascade reactions is high. A cascade process involving a palladium-catalyzed [2+2+1] cyclization of 1,6-enynes with vinyl bromides has been reported to produce complex heterocyclic structures. rsc.org Designing reaction sequences where this compound acts as a key building block in such cascades could lead to the efficient construction of intricate molecular architectures.

Advanced Mechanistic Elucidation using Computational Methods

To fully unlock the synthetic potential of this compound, a deep understanding of the mechanisms governing its reactions is crucial. Future research should heavily leverage computational methods, such as Density Functional Theory (DFT), to elucidate reaction pathways, transition states, and the roles of catalysts and ligands.

For instance, in palladium-catalyzed reactions, DFT calculations can help to understand the energetics of oxidative addition, migratory insertion, and reductive elimination steps. This is particularly important for predicting and controlling the regioselectivity of reactions. Studies on the palladium-catalyzed fluorination of cyclic vinyl triflates have shown that computational analysis can reveal subtle mechanistic details, such as the role of additives in favoring a desired reaction pathway. chemrxiv.org Similar computational investigations into the reactions of this compound could provide invaluable insights.

Moreover, computational studies can aid in the rational design of new catalysts and the prediction of novel reactivity. By modeling the interaction of this compound with different catalytic systems, researchers can identify promising candidates for experimental investigation, thereby accelerating the discovery of new and efficient synthetic methods. The combination of experimental and computational studies has proven to be a powerful approach for understanding complex catalytic cycles, such as in palladium-catalyzed spirocyclization reactions. nih.gov

Development of Structure-Reactivity Relationships for Directed Synthesis

A systematic investigation into the structure-reactivity relationships (SRRs) of this compound and its derivatives would provide a powerful tool for directed synthesis. This involves synthesizing a library of analogous compounds with varying substituents on the phenyl rings and studying how these modifications influence reactivity and reaction outcomes.

For example, the electronic nature of substituents on the phenyl ring of the 1-phenylvinyl group could significantly impact the reactivity of the vinyl bromide in cross-coupling reactions. Electron-donating groups might enhance the rate of oxidative addition to a palladium(0) catalyst, while electron-withdrawing groups could influence the stability of intermediates. A systematic study of these effects would allow for the fine-tuning of reaction conditions to achieve desired outcomes.

The development of quantitative structure-activity relationships (QSAR) could also be a long-term goal. By correlating experimentally determined reaction yields and selectivities with calculated molecular descriptors, it may be possible to build predictive models for the reactivity of new derivatives of this compound. This would enable the rational design of substrates for specific synthetic targets, moving from a trial-and-error approach to a more predictive and efficient one. The synthesis of phenanthrenes and chrysenes from related β-bromovinylarenes via aryne Diels-Alder reactions highlights the potential for developing predictable synthetic routes based on substrate structure. researchgate.net

Q & A

Q. What are the common synthetic routes for 1-Bromo-2-(1-phenylvinyl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via bromination of styrene derivatives or through coupling reactions. For example, bromination of 2-(1-phenylvinyl)benzene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) is a standard route. Reaction temperature (0–25°C) and stoichiometric control of Br₂ are critical to avoid over-bromination. Purification via column chromatography or recrystallization (using ethanol/hexane mixtures) enhances purity (>95%). Yield optimization (60–80%) requires inert atmospheres (N₂/Ar) to prevent side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include vinyl protons (δ 5.5–6.5 ppm, doublets) and aromatic protons (δ 7.0–7.8 ppm). The bromine atom deshields adjacent carbons (C-Br at δ 120–130 ppm in ¹³C NMR).

- IR Spectroscopy : C=C stretching (~1630 cm⁻¹) and C-Br stretching (~560 cm⁻¹).

- Mass Spectrometry (EI-MS) : Molecular ion peak [M]⁺ at m/z 242 (for C₁₄H₁₁Br) and characteristic fragments (e.g., loss of Br, m/z 163).

- X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C-Br bond length ~1.89 Å, similar to brominated aromatics in ) .

Advanced Research Questions

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing bromine group activates the vinyl moiety for electrophilic attacks but deactivates the benzene ring toward nucleophilic substitution. In Suzuki-Miyaura couplings, Pd catalysts (e.g., Pd(PPh₃)₄) selectively target the vinyl bromide, with yields >85% under mild conditions (50°C, K₂CO₃ base). Steric effects from the phenyl group may reduce reactivity; DFT calculations (B3LYP/6-31G*) can model transition states to optimize ligand design .

Q. Are there contradictions in reported catalytic efficiencies for cyclization reactions involving this compound, and how can they be resolved?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., E/Z isomerization or dimerization). For example, gold-catalyzed cyclization (3 mol% AuCl) of this compound produces mixtures of bicyclic products (4 and 5 in ). Kinetic studies (e.g., in situ IR monitoring) and solvent screening (polar vs. nonpolar) can clarify selectivity. Contradictory yields (54–90%) may stem from trace moisture or oxygen; rigorous degassing and anhydrous conditions are essential .

Q. What strategies mitigate competing side reactions during large-scale synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous reactors minimize thermal gradients, improving consistency (residence time ~30 min at 25°C).

- Catalyst Recycling : Immobilized catalysts (e.g., Pd on silica) reduce metal leaching.

- Byproduct Analysis : GC-MS or HPLC identifies impurities (e.g., dibrominated byproducts), guiding solvent selection (heptane/EtOAC for column chromatography) .

Data Contradiction Analysis

Q. Why do some studies report low yields in Heck reactions using this compound?

- Methodological Answer : Competing β-hydride elimination in Heck reactions leads to reduced yields. Using bulky ligands (e.g., P(t-Bu)₃) suppresses this pathway. For example, a study using Pd(OAc)₂ with 1,2-bis(diphenylphosphino)ethane (dppe) increased yields from 45% to 72%. Contrasting reports may overlook ligand-to-metal ratios; optimizing molar ratios (1:1.2 Pd:ligand) is critical .

Structural and Mechanistic Insights

Q. How does the crystal packing of brominated styrenes impact their solid-state reactivity?

- Methodological Answer : X-ray diffraction ( ) reveals close Br···π interactions (3.2–3.5 Å) in 1-Bromo-2-(phenylselenyl)benzene, which stabilize the lattice and reduce photodegradation. For this compound, similar packing may influence [2+2] cycloaddition efficiency under UV light. Hirshfeld surface analysis quantifies intermolecular forces, guiding crystal engineering for photoreactive applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.